(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine
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Overview
Description
(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine is an organic compound with the molecular formula C13H17F2N This compound features a cyclopentylmethyl group and a 2,5-difluorophenylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine typically involves the following steps:
Formation of the Cyclopentylmethyl Group: This can be achieved through the alkylation of cyclopentane with a suitable alkyl halide under basic conditions.
Introduction of the 2,5-Difluorophenylmethyl Group: This step involves the reaction of 2,5-difluorobenzyl chloride with an appropriate nucleophile to form the desired intermediate.
Coupling Reaction: The final step involves the coupling of the cyclopentylmethyl group with the 2,5-difluorophenylmethyl group in the presence of a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and downstream signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interaction with Biomolecules: Forming complexes with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (Cyclopentylmethyl)[(2,4-difluorophenyl)methyl]amine
- (Cyclopentylmethyl)[(2,6-difluorophenyl)methyl]amine
- (Cyclopentylmethyl)[(3,5-difluorophenyl)methyl]amine
Uniqueness
(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c14-12-5-6-13(15)11(7-12)9-16-8-10-3-1-2-4-10/h5-7,10,16H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSAXYFPHGHDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNCC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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